4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Description
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H17F4NO5S2 and its molecular weight is 491.47. The purity is usually 95%.
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Scientific Research Applications
Fluorine's Role in Cyclization Reactions
Fluorine atoms play a critical role in enabling disfavored cyclization reactions, such as 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, by facilitating intramolecular nucleophilic substitution reactions. This leads to the synthesis of fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, demonstrating the influence of vinylic fluorines in these processes (Ichikawa et al., 2002).
Synthesis of N-Substituted Phenyl Benzenesulfonylureas
The compound serves as a precursor in the synthesis of novel N-substituted phenyl benzenesulfonylureas, highlighting its utility in creating a variety of chemical structures with potential applications in medicinal chemistry and other fields (Gegen Ta-n, 2015).
Development of Zinc(II) Specific Fluorophores
In the field of biochemical research, particularly in studying intracellular zinc levels, derivatives of the compound have been used to develop fluorophores for Zinc(II) detection. This underscores its importance in creating sensitive and selective probes for biological applications (Kimber et al., 2001).
Asymmetric Fluorocyclizations of Alkenes
The compound's structural features are leveraged in asymmetric fluorocyclizations, a critical reaction in organic synthesis for generating cyclic fluorinated molecules. These molecules have wide applications in pharmaceuticals, agrochemicals, and materials science, illustrating the compound's role in innovative synthetic strategies (Wolstenhulme & Gouverneur, 2014).
N-F Fluorinating Agents Development
The structure of the compound contributes to the development of N-F fluorinating agents, used across various research domains to introduce fluorine atoms into organic molecules, thereby altering their chemical and physical properties for desired applications (Umemoto et al., 2021).
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4NO5S2/c1-13-4-6-14(7-5-13)31(26,27)19(18-3-2-10-30-18)12-25-32(28,29)15-8-9-17(21)16(11-15)20(22,23)24/h2-11,19,25H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEYRFXTWIRVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.